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Liver-expressed antimicrobial peptide 2 -

Liver-expressed antimicrobial peptide 2

Catalog Number: EVT-245369
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Product Introduction

Overview

Liver-expressed antimicrobial peptide 2 is a cationic peptide primarily produced in the liver, playing a significant role in the innate immune system of vertebrates. This peptide is known for its antibacterial properties and its involvement in metabolic regulation, particularly in counteracting the effects of the hunger hormone ghrelin. It has been identified in various species, including humans and primitive vertebrates like lampreys, indicating its evolutionary importance.

Source

Liver-expressed antimicrobial peptide 2 is predominantly synthesized in the liver, although it has also been detected in other tissues such as the gastrointestinal tract and monocytes. The identification of this peptide in different organisms highlights its conserved nature across species, suggesting fundamental physiological roles beyond antimicrobial activity.

Classification

Liver-expressed antimicrobial peptide 2 belongs to a class of molecules known as antimicrobial peptides, which are crucial components of the innate immune response. These peptides are characterized by their positive charge and hydrophobic regions, allowing them to interact effectively with microbial membranes.

Synthesis Analysis

Methods

The synthesis of liver-expressed antimicrobial peptide 2 involves several steps:

  1. Gene Cloning: The gene encoding liver-expressed antimicrobial peptide 2 is cloned from cDNA libraries derived from liver tissues.
  2. Expression Systems: The peptide is expressed in various systems, including bacterial and mammalian cells, to facilitate purification.
  3. Purification: Techniques such as high-performance liquid chromatography are employed to isolate the mature peptide from other cellular components.

Technical Details

The mature form of liver-expressed antimicrobial peptide 2 consists of approximately 40 amino acids and contains two disulfide bonds that are critical for its structural integrity and function. The synthesis process often includes modifications to enhance stability and bioactivity.

Molecular Structure Analysis

Structure

Liver-expressed antimicrobial peptide 2 exhibits a unique structure characterized by its cationic nature and the presence of disulfide bonds. The core structure includes conserved cysteine residues that form disulfide bridges essential for maintaining the peptide's conformation.

Data

Studies have shown that the primary structure of liver-expressed antimicrobial peptide 2 is highly conserved among vertebrates, with specific amino acid sequences contributing to its functional properties. For example, the presence of four conserved cysteine residues is crucial for its antibacterial activity.

Chemical Reactions Analysis

Reactions

Liver-expressed antimicrobial peptide 2 undergoes various interactions with microbial membranes, leading to disruption and cell lysis. This mechanism involves:

  1. Membrane Binding: The positively charged regions of the peptide interact with negatively charged bacterial membranes.
  2. Pore Formation: Upon binding, liver-expressed antimicrobial peptide 2 can insert itself into the membrane, forming pores that compromise membrane integrity.

Technical Details

The interactions between liver-expressed antimicrobial peptide 2 and bacterial membranes have been studied using model membranes and biophysical techniques such as circular dichroism and fluorescence spectroscopy. These studies provide insights into the mechanisms by which the peptide exerts its antibacterial effects.

Mechanism of Action

Process

Liver-expressed antimicrobial peptide 2 acts primarily by disrupting bacterial cell membranes. The mechanism involves:

  1. Membrane Disruption: The binding of liver-expressed antimicrobial peptide 2 to bacterial membranes leads to structural changes that result in increased permeability.
  2. DNA Binding: In addition to disrupting membranes, liver-expressed antimicrobial peptide 2 can bind to bacterial genomic DNA, further inhibiting bacterial growth.

Data

Experimental data indicate that liver-expressed antimicrobial peptide 2 exhibits a dose-dependent antibacterial effect against various pathogens, although its efficacy is generally lower compared to higher vertebrate counterparts.

Physical and Chemical Properties Analysis

Physical Properties

Liver-expressed antimicrobial peptide 2 is soluble in aqueous solutions and exhibits stability under physiological conditions. Its cationic nature contributes to its interaction with negatively charged surfaces, such as microbial membranes.

Chemical Properties

The chemical properties of liver-expressed antimicrobial peptide 2 include:

  • Molecular Weight: Approximately 4-5 kDa.
  • Isoelectric Point: Typically around pH 9-10 due to its high content of basic amino acids.
  • Stability: The presence of disulfide bonds enhances stability against proteolytic degradation.

Relevant studies have characterized these properties using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Applications

Scientific Uses

Liver-expressed antimicrobial peptide 2 has several potential applications in scientific research and medicine:

  1. Antimicrobial Agent: Due to its antibacterial properties, it may be developed as a therapeutic agent against infections caused by antibiotic-resistant bacteria.
  2. Metabolic Regulation: Research indicates that liver-expressed antimicrobial peptide 2 may play a role in regulating appetite and energy balance, making it a potential target for obesity treatment.
  3. Biomarker for Metabolic Disorders: Studies suggest that serum levels of liver-expressed antimicrobial peptide 2 could predict outcomes after bariatric surgery, particularly concerning weight loss and type 2 diabetes remission.
Molecular Biology and Expression Profiling of LEAP2

Gene Structure and Evolutionary Conservation Across Vertebrates

The LEAP2 gene (officially designated LEAP2 by the HGNC) resides on human chromosome 5q31.1 and exhibits a conserved tripartite architecture comprising three exons and two introns across vertebrates [1] [5] [8]. The precursor protein encoded by its mRNA consists of 77 amino acids, with residues 1–22 functioning as a signal peptide and residues 38–77 forming the mature peptide after proteolytic cleavage at a furin recognition site (-RXXR- motif) [1] [8]. This proteolytic site is evolutionarily preserved from fish to mammals, underscoring its functional significance [3] [9].

The mature LEAP2 peptide features a core structural domain stabilized by two disulfide bonds (Cys54–Cys65 and Cys60–Cys70 in humans) forming a β-hairpin and a 310-helix, critical for receptor interaction [1] [8]. Notably, LEAP2 displays exceptional sequence conservation among mammals, with 100% amino acid homology in mature peptides across humans, cows, mice, and rhesus monkeys [1] [8]. This conservation extends to teleost fish and chondrosteans (e.g., Siberian sturgeon, Acipenser baerii), though fish often possess paralogous LEAP2 isoforms (e.g., LEAP2AB and LEAP2C in sturgeon) resulting from genome duplication events [6] [9]. In fish like zebrafish (Danio rerio) and large yellow croaker (Larimichthys crocea), LEAP2 retains potent binding to growth hormone secretagogue receptors (GHSRs) despite significant sequence divergence in GHSR itself, highlighting LEAP2’s conserved ligand-receptor function [4] [9].

Table 1: Evolutionary Conservation of LEAP2 Gene and Protein Features

Taxonomic GroupGene LocationExon CountKey Conserved MotifsFunctional Notes
MammalsChr 5q31.1 (Human)3Furin site (-RXXR-), 4 Cys residues100% AA homology in mature peptide
BirdsUnknown3Furin site, 4 Cys residuesImmune-inducible expression [7]
Teleost FishMultiple loci3Furin site, 4 Cys residuesParalog genes (e.g., LEAP2A/B) [6]
Chondrostean FishMultiple loci3Furin site, 4 Cys residuesSubfunctionalized isoforms [9]

Tissue-Specific Expression Patterns: Hepatic vs. Extrahepatic Synthesis

LEAP2 exhibits tissue-enriched expression in the liver, with hepatocytes identified as the primary synthesis site in humans and model organisms [2] [8]. RNA-seq data from the Human Protein Atlas confirms LEAP2 mRNA is ~50-fold more abundant in liver than in secondary sites like the kidney or intestine [2] [10]. This hepatic dominance aligns with LEAP2’s secretion into systemic circulation, where it functions as an endocrine regulator [1] [3].

Extrahepatic expression, though lower, occurs in immune and metabolic tissues:

  • Gastrointestinal Tract: Duodenum, jejunum, and gastric antrum show detectable LEAP2 transcripts, suggesting local roles in nutrient sensing or gut barrier defense [5] [7].
  • Immune Tissues: Low-level expression in lymphoid tissues (e.g., spleen, tonsil) and immune cells (e.g., monocytes) implies context-specific immunomodulatory functions [7] [10].
  • Brain: While overall brain expression is low, LEAP2 mRNA is detectable in hypothalamic regions involved in energy homeostasis, though not neuron-specific [10].

Alternative splicing generates multiple LEAP2 transcripts: Fully spliced mRNA (dominant in liver) produces secreted peptides, while intron-retaining variants (e.g., in immune tissues) may yield intracellular isoforms with distinct functions [5] [8]. Post-translational processing further diversifies LEAP2 into circulating forms (e.g., LEAP238–77, LEAP248–77), with the full-length variant exhibiting the highest metabolic activity [1] [8].

Table 2: Tissue-Specific Expression Profile of Human LEAP2

Tissue/OrganExpression LevelKey Cell TypesFunctional Implications
LiverVery HighHepatocytesEndocrine regulation, systemic secretion
KidneyLowTubular epithelial cellsUnknown (possibly clearance)
Small IntestineModerateEnterocytesLocal antimicrobial defense, nutrient sensing
BrainVery LowMixed glial/neuronalPotential neuromodulatory roles
Immune OrgansLowMonocytes, macrophagesContext-dependent immune modulation

Data synthesized from [2] [5] [7].

Transcriptional Regulation by Metabolic and Hormonal Signals

LEAP2 expression is dynamically regulated by metabolic hormones and nutrient status, positioning it as a nexus in energy homeostasis:

  • Insulin and Glucagon Crosstalk: During hyperinsulinemic-euglycemic clamps in humans, glucagon infusion suppresses plasma LEAP2 by >40%, while insulin receptor antagonism in mice abolishes postprandial LEAP2 elevation [3]. This indicates insulin stimulates and glucagon represses LEAP2 transcription. Notably, obese or type 2 diabetic individuals exhibit blunted LEAP2 responses to glucagon, suggesting dysregulation in metabolic disease [3].
  • Transcriptional Mechanisms: Putative enhancer regions near the LEAP2 locus bind insulin-sensitive transcription factors (e.g., CREB, FOXO1), directly linking hormonal signals to gene expression [3]. In hepatocytes, insulin activates LEAP2 via PI3K/Akt signaling, while glucagon’s suppression involves cAMP/PKA pathways [3] [8].
  • Diet and Energy Status: A 2-week hypercaloric diet reduces LEAP2 inducibility by insulin/glucagon by >30%, while bariatric surgery rapidly upregulates LEAP2, correlating with improved glycemia [3] [8]. In fish (Cyprinus carpio), bacterial infection upregulates hepatic LEAP2 >10-fold, indicating evolutionary conservation of inducible expression for dual metabolic/immune roles [6] [9].
  • Developmental and Gender Effects: LEAP2 levels rise postnatally, peaking in adulthood, and are generally higher in females across species, though the mechanistic basis remains unclear [8].

Table 3: Metabolic and Hormonal Regulators of LEAP2 Expression

Regulatory SignalEffect on LEAP2MechanismPhysiological Context
InsulinUpregulationPI3K/Akt → FOXO1 inactivationPostprandial state
GlucagonDownregulationcAMP/PKA → CREB modulationFasting, somatostatin clamp
Bacterial InfectionStrong upregulation (fish)TLR/NF-κB pathway activationInnate immune defense [6]
Hypercaloric DietBlunted responseUnknown (possibly insulin resistance)Obesity pathogenesis [3]
Bariatric SurgerySustained upregulationImproved insulin sensitivity, GLP-1 effectsMetabolic recovery [8]

Concluding Remarks

LEAP2 exemplifies molecular economy—a peptide evolutionarily conserved for >450 million years across vertebrates that integrates metabolic and immune functions. Its gene structure, hepatic expression dominance, and hormonal regulation underscore its centrality in energy homeostasis. Future research should delineate how tissue-specific LEAP2 isoforms fine-tune local versus systemic functions and exploit its regulatory pathways for metabolic therapeutics.

Properties

Product Name

Liver-expressed antimicrobial peptide 2

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